![molecular formula C23H29N3O2 B5666005 1-methyl-5-[(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]-2(1H)-pyridinone](/img/structure/B5666005.png)
1-methyl-5-[(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]-2(1H)-pyridinone
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Overview
Description
1-methyl-5-[(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]-2(1H)-pyridinone is a complex organic compound with potential applications in various fields due to its unique structure and properties. The molecule is characterized by a diazaspiro undecane framework, which is a significant feature in medicinal chemistry.
Synthesis Analysis
- The synthesis of related diazaspiro[5.5]undecane derivatives has been achieved through methods such as intramolecular spirocyclization of pyridine substrates and efficient Michael addition reactions (Parameswarappa & Pigge, 2011), (Yang, Xiao-fa, Padilla, & Rotstein, 2008).
Molecular Structure Analysis
- X-ray analysis has been used to study the crystalline and molecular structures of related compounds, revealing details about bond lengths, angles, and overall molecular conformation (Silaichev et al., 2012), (Šimůnek, Panov, Růžičková, & Sedlák, 2017).
Chemical Reactions and Properties
- Related diazaspiro compounds have been synthesized and investigated for reactions with various substrates, leading to a diversity of chemical structures and potential functionalities (Shaker et al., 2011), (Attaby et al., 2006).
Physical Properties Analysis
- The physical properties of diazaspiro compounds, such as melting points, solubility, and crystallinity, can be deduced from studies that focus on similar structures. However, specific data on 1-methyl-5-[(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)carbonyl]-2(1H)-pyridinone is not readily available in the literature.
Chemical Properties Analysis
- The chemical properties like reactivity, stability, and potential biological activity of diazaspiro compounds are often explored through synthesis and subsequent testing. The unique spirocyclic structure of these compounds often imparts distinct chemical behaviors (Blanco‐Ania, Heus, & Rutjes, 2017), (Shieh, Dell, & Repič, 2001).
properties
IUPAC Name |
1-methyl-5-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-24-15-20(18-6-4-3-5-7-18)14-23(17-24)10-12-26(13-11-23)22(28)19-8-9-21(27)25(2)16-19/h3-9,16,20H,10-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGKSQNYTVNTIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1)CCN(CC2)C(=O)C3=CN(C(=O)C=C3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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